molecular formula C7H5F3O3S B079496 4-(Trifluoromethylsulfonyl)phenol CAS No. 432-84-8

4-(Trifluoromethylsulfonyl)phenol

Cat. No. B079496
CAS RN: 432-84-8
M. Wt: 226.17 g/mol
InChI Key: FGVZAVSVXFMGIK-UHFFFAOYSA-N
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Description

“4-(Trifluoromethylsulfonyl)phenol” is a chemical compound. It is a metabolite of the drug fluoxetine and has a role as a marine xenobiotic metabolite and a drug metabolite . It is a member of phenols and a member of (trifluoromethyl)benzenes .


Synthesis Analysis

A highly convenient strategy to convert phenols into the corresponding aryl triflates using a newly discovered reagent in the presence of a fluoride source has been reported . The reactions generally show very clean conversions within only a few minutes at room temperature . This novel reagent can be handled without any precautions to exclude air or moisture making this method highly convenient .


Molecular Structure Analysis

The molecular formula of “4-(Trifluoromethylsulfonyl)phenol” is C7H5F3O3S . The average mass is 226.173 Da and the monoisotopic mass is 225.991150 Da .


Chemical Reactions Analysis

In 2010, a concept of oxidative trifluoromethylation was proposed: the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .


Physical And Chemical Properties Analysis

The density of “4-(Trifluoromethylsulfonyl)phenol” is 1.5±0.1 g/cm3 . The boiling point is 312.0±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.5±3.0 kJ/mol . The flash point is 142.5±27.9 °C . The index of refraction is 1.488 . The molar refractivity is 42.1±0.4 cm3 .

Safety and Hazards

“4-(Trifluoromethylsulfonyl)phenol” is a hazardous chemical. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-(trifluoromethylsulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVZAVSVXFMGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564754
Record name 4-(Trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylsulfonyl)phenol

CAS RN

432-84-8
Record name 4-(Trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-[(trifluoromethyl)thio]phenol (4.5 g, 23.2 mmol), Na2WO4.2H2O (0.08 g, 0.24 mmol) and hydrogen peroxide (6 ml, 59 mmol) in acetic acid (25 ml) was heated at 65° C. for overnight. Na2S2O5 (sat.) and NaOH (20%) was added (until pH 8) and the solution was extracted with EtOAc. The combined organic phases were dried (Na2SO4) and evaporated to dryness to give the crude title compound (6.0 g). MS m/z (rel. intensity, 70 eV) 226 (M+, 18), 157 (bp), 109 (14), 93 (52), 65 (53).
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2WO4.2H2O
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthetic process described in the research for 4-(Trifluoromethylsulfonyl)phenol?

A1: The research proposes a novel multi-step synthesis of 4-(Trifluoromethylsulfonyl)phenol starting from a simpler precursor. [] The key steps involve oxidation with hydrogen peroxide in the presence of sodium tungstate and a saturated C8-carboxylic acid, followed by nitration and finally a catalytic substitution using a heterogeneous transition metal catalyst. [] This method may offer advantages in terms of yield, cost-effectiveness, or environmental friendliness compared to existing methods. Further research would be needed to confirm these potential benefits.

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